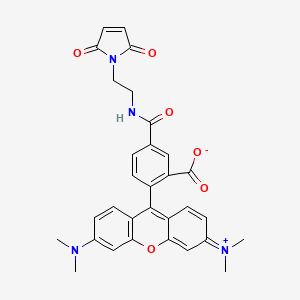

Tetramethylrhodamine-5 C2 maleimide

Description

Significance as a Thiol-Reactive Fluorescent Probe in Biomolecular Studies

The maleimide (B117702) moiety of Tetramethylrhodamine-5 C2 maleimide reacts specifically with thiol (sulfhydryl) groups to form stable thioether bonds. biotium.com This high selectivity for cysteines is a key advantage, as it allows for the precise labeling of proteins at specific sites, which can be introduced through site-directed mutagenesis. aatbio.comutmb.edu This targeted labeling is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies, where the exact position of the fluorescent reporter is critical for data interpretation. thermofisher.com

The ability to fluorescently tag proteins with this compound has been instrumental in advancing our understanding of protein function and dynamics. For instance, it has been used to label proteins to study their trafficking and localization within cellular compartments. thermofisher.com Furthermore, maleimide dyes like this one can be a better choice than other labeling chemistries, such as those targeting amines, in situations where modifying lysine (B10760008) residues could interfere with a protein's biological activity. biotium.compsu.edu

Advantages of Tetramethylrhodamine-Based Maleimide Dyes for Research Applications

The utility of this compound extends beyond its thiol-reactivity, owing to the inherent beneficial properties of the tetramethylrhodamine (B1193902) fluorophore. These dyes offer a combination of features that make them well-suited for demanding research applications. researchgate.net

One of the most significant advantages of tetramethylrhodamine-based dyes is their exceptional photostability. researchgate.netacs.org Unlike many other fluorescent probes that quickly fade or "photobleach" upon exposure to excitation light, tetramethylrhodamine derivatives maintain their fluorescence for longer periods, enabling extended imaging experiments. This is particularly crucial for time-lapse microscopy and single-molecule imaging, where long-term observation is necessary.

In addition to their photostability, these dyes exhibit a high fluorescence quantum yield, meaning they efficiently convert absorbed light into emitted fluorescent light, resulting in bright signals that are easily detectable. researchgate.netacs.org While some studies indicate that the quantum yield of 5-TAMRA derivatives (around 37-39%) can be lower than other dyes like Cy3B (around 57%), their superior photostability often makes them the preferred choice for many imaging applications. acs.org

| Property | Value | Source |

| Excitation Wavelength (λex) | ~543-544 nm | sigmaaldrich.comtenovapharma.com |

| Emission Wavelength (λem) | ~572-575 nm | sigmaaldrich.comtenovapharma.com |

| Fluorescence Quantum Yield | ~37-39% | acs.org |

The fluorescence of many dyes is sensitive to changes in the local pH, which can complicate the interpretation of experimental results, especially when studying processes within cellular compartments that have varying pH levels. Tetramethylrhodamine-based dyes, however, are known for their pH-insensitive fluorescence over a broad physiological range. thermofisher.comthermofisher.com This property ensures that the observed changes in fluorescence intensity are directly related to the concentration or localization of the labeled biomolecule, rather than fluctuations in pH. While monomeric TAMRA is generally pH-insensitive, it's worth noting that its conjugation to certain nanoparticles can induce a pH-dependent emission due to dimerization. nih.gov

Tetramethylrhodamine dyes are often synthesized as a mixture of two isomers, the 5-isomer and the 6-isomer. aatbio.comlumiprobe.com While these isomers have very similar spectral properties, their precise point of attachment to the biomolecule can differ, which may affect the biological properties of the resulting conjugate. aatbio.comthermofisher.com For this reason, using a purified single isomer, such as this compound, is often preferred for complex biological applications where reproducibility and consistent research outcomes are critical. aatbio.comtenovapharma.com The use of a single isomer ensures that all labeled molecules have the fluorophore attached at the same position, leading to more uniform and reliable experimental data. aatbio.com

Structure

3D Structure

Properties

Molecular Formula |

C31H28N4O6 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)21-8-5-18(15-24(21)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |

InChI Key |

HYACBXLPESBYIP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |

Origin of Product |

United States |

Bioconjugation Chemistry and Methodologies Utilizing Tetramethylrhodamine 5 C2 Maleimide

Mechanism of Thiol-Maleimide Conjugation

The conjugation of tetramethylrhodamine-5 C2 maleimide (B117702) to a biomolecule occurs through a Michael addition reaction between the maleimide moiety and a thiol group, typically from a cysteine residue. rsc.orgnih.gov This reaction is highly efficient and proceeds under mild conditions, usually at a pH near 7.0. thermofisher.comuu.nl The deprotonated thiol group, or thiolate anion, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond, forming a stable thioether bond. rsc.orgnih.gov

Highly Specific Reaction with Cysteine Residues in Proteins and Peptides

The reaction between maleimides and thiols is highly specific for cysteine residues in proteins and peptides. nih.govnih.gov Cysteine is a relatively rare amino acid, which allows for site-specific labeling when it is present in a solvent-accessible location on the protein surface. nih.govacs.org This specificity is a key advantage of using maleimide-based probes like tetramethylrhodamine-5 C2 maleimide for bioconjugation. d-nb.info The reaction is generally rapid and can be carried out under physiological conditions. uu.nlresearchgate.net

It is important to note that the stability of the resulting thioether linkage can be influenced by factors such as the local environment of the cysteine residue. acs.org In some cases, the conjugate can undergo a retro-Michael reaction, leading to the dissociation of the label. d-nb.inforesearchgate.net However, strategies exist to improve the stability of the conjugate, such as hydrolysis of the succinimide (B58015) ring. acs.org

Non-Reactivity with Histidine and Methionine Under Physiological Conditions

Under physiological pH conditions (around 7.0-7.5), maleimides exhibit high selectivity for thiol groups over other potentially reactive amino acid side chains like those of histidine and methionine. thermofisher.comthermofisher.com While reactions with amines can occur at higher pH values, the reaction with thiols is significantly faster at neutral pH. thermofisher.com This selectivity ensures that the fluorescent label is attached specifically to the desired cysteine residue, minimizing off-target labeling.

Comparative Analysis with Other Thiol-Reactive Groups (e.g., Iodoacetamides)

Maleimides and iodoacetamides are two of the most common classes of thiol-reactive reagents used in bioconjugation. thermofisher.com Both react with cysteine residues to form stable thioether bonds. However, there are key differences between them.

| Feature | Maleimides | Iodoacetamides |

| Reaction Mechanism | Michael addition nih.gov | SN2 nucleophilic substitution nih.gov |

| Selectivity | Highly selective for thiols at pH ~7.0; do not typically react with histidine or methionine. thermofisher.comthermofisher.com | Can sometimes react with methionine and histidine in addition to cysteine. thermofisher.com |

| Reaction pH | Optimal around pH 7.0. thermofisher.com | Typically react more quickly at slightly alkaline pH (around 8.0). nih.gov |

| Stability of Conjugate | Can undergo retro-Michael reaction, but can be stabilized. researchgate.netacs.org | Forms a very stable thioether bond. thermofisher.com |

| Reaction with Reducing Agents | Can react with reducing agents like TCEP. psu.edu | Can also be inhibited by reducing agents like TCEP. psu.edu |

This table provides a comparative overview of maleimides and iodoacetamides as thiol-reactive groups.

Maleimides are often preferred due to their higher selectivity for thiols compared to iodoacetamides. thermofisher.com However, iodoacetamides can form a more stable linkage that is not susceptible to the retro-Michael reaction. thermofisher.comresearchgate.net The choice between a maleimide and an iodoacetamide (B48618) derivative depends on the specific application and the desired properties of the final conjugate.

Strategies for Site-Specific Labeling of Biomolecules

Site-specific labeling is crucial for many applications as it ensures that the label is attached to a defined position on the biomolecule, preserving its structure and function. nih.gov

Engineering of Unique Solvent-Accessible Cysteine Sites for Conjugation

Due to the relative rarity of cysteine residues in many proteins, genetic engineering techniques can be employed to introduce a unique cysteine at a specific, solvent-accessible site on the protein surface. nih.govacs.org This allows for precise control over the location of the fluorescent label. The selection of the engineering site is critical to ensure that the modification does not interfere with the protein's folding, stability, or biological activity. nih.gov Computational methods can be used to identify suitable locations for cysteine insertion. acs.org

Methodologies for Maintaining Thiol Reactivity Prior to Conjugation

The thiol group of cysteine is susceptible to oxidation, which can form disulfide bonds and render it unreactive towards maleimides. tocris.com Therefore, it is essential to maintain the thiol in its reduced, reactive state before and during the conjugation reaction. This is often achieved by using reducing agents.

Commonly used reducing agents include:

Dithiothreitol (B142953) (DTT): A strong reducing agent, but it contains thiols itself and must be removed before adding the maleimide reagent to prevent it from reacting with the label. tocris.com

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): A non-thiol-containing reducing agent that is often preferred because it does not need to be removed prior to conjugation. thermofisher.com However, it's important to be aware that TCEP can sometimes react with maleimides. psu.edu

To prevent re-oxidation of the thiol after reduction, the reaction is often carried out in degassed buffers and under an inert atmosphere (e.g., nitrogen or argon). tocris.com

Development of "Solid State-Based Labeling" (SSL) for Enhanced Efficiency

Solid-phase labeling techniques typically involve immobilizing the protein of interest onto a solid support, such as beads or a chromatography resin. This allows for easy separation of the protein from excess reagents and byproducts. The immobilized protein can then be treated with a reducing agent to expose the cysteine thiols, followed by washing to remove the reducing agent. Subsequently, the maleimide dye is introduced to react with the free thiols.

This approach offers several potential advantages:

Improved Efficiency: By controlling the reaction environment and easily removing interfering substances, higher labeling yields can be achieved.

Simplified Purification: The removal of unreacted dye and byproducts is streamlined, as the labeled protein remains bound to the solid support while contaminants are washed away.

Greater Control: The reaction conditions, such as pH and reagent concentrations, can be more precisely controlled.

Preparation of Fluorescent Conjugates with Proteins, Peptides, and Antibodies

The preparation of fluorescent conjugates using this compound involves a series of steps designed to achieve specific and efficient labeling of the target biomolecule. researchgate.netnih.gov This dye has been successfully used to label a variety of biomolecules, including proteins, peptides, and antibodies, for various research applications. researchgate.netscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

The general workflow for preparing these conjugates is as follows:

Protein Preparation: The protein, peptide, or antibody of interest is purified and prepared in a suitable buffer. If necessary, existing disulfide bonds are reduced to generate free thiol groups.

Dye Preparation: The this compound is dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). lumiprobe.com

Conjugation Reaction: The dye solution is added to the protein solution. The reaction is typically carried out at a pH between 6.5 and 7.5 to ensure the specific reaction between the maleimide and thiol groups. axispharm.com The reaction is often allowed to proceed for several hours at room temperature or overnight at 4°C. lumiprobe.com

Purification: After the reaction is complete, the unreacted dye and any byproducts are removed from the fluorescently labeled conjugate.

Optimization of Labeling Efficiency and Specificity

Several factors can be optimized to maximize the efficiency and specificity of the labeling reaction:

Dye-to-Protein Ratio: The molar ratio of the maleimide dye to the protein is a critical parameter. A sufficient excess of the dye is needed to drive the reaction to completion, but a very large excess can lead to non-specific labeling and make purification more challenging. nih.gov

pH: The pH of the reaction buffer is crucial for the selectivity of the maleimide-thiol reaction. Maintaining a pH between 6.5 and 7.5 minimizes the reaction of maleimides with other nucleophilic groups, such as amines. axispharm.com

Temperature and Incubation Time: The reaction rate is influenced by both temperature and time. nih.gov Optimization of these parameters can help to achieve complete labeling without causing denaturation of the protein.

Reducing Agent: As discussed previously, the choice and concentration of the reducing agent are vital for exposing the target thiol groups without interfering with the labeling reaction. iris-biotech.de

The following table provides a general overview of key parameters for optimizing labeling with this compound:

| Parameter | Considerations for Optimization | Typical Range/Condition |

|---|---|---|

| Dye-to-Protein Molar Ratio | Balance between labeling efficiency and non-specific binding. | 10-20 fold molar excess of dye. lumiprobe.com |

| pH | Ensure specificity for thiol groups. | 6.5 - 7.5. axispharm.com |

| Temperature | Affects reaction rate and protein stability. | 4°C to room temperature. lumiprobe.com |

| Incubation Time | Allow for complete reaction. | Several hours to overnight. lumiprobe.com |

| Reducing Agent | Efficiently reduce disulfides without interfering with labeling. | TCEP is often preferred over DTT. iris-biotech.de |

Techniques for Removal of Unreacted Dye from Conjugates

After the labeling reaction, it is essential to remove any unreacted this compound from the fluorescently labeled protein conjugate. The presence of free dye can lead to high background fluorescence and inaccurate experimental results. Several techniques are commonly employed for this purification step:

Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. The larger protein-dye conjugate will elute from the column before the smaller, unreacted dye molecules.

Dialysis: The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff. The smaller, unreacted dye molecules will diffuse out of the bag into the surrounding buffer, while the larger, labeled protein is retained.

Gel Filtration: Similar to SEC, gel filtration separates molecules by size. The reaction mixture is passed through a column packed with porous beads. The larger conjugates pass around the beads and elute first, while the smaller, free dye molecules enter the pores and elute later. lumiprobe.com

Electrophoresis: In some cases, gel electrophoresis can be used to separate the labeled protein from the free dye. lumiprobe.com

The choice of purification method depends on factors such as the size of the protein, the amount of sample, and the required purity of the final conjugate.

Applications in Biological Imaging and Spectroscopy

Fluorescence Microscopy for Cellular and Subcellular Visualization

Fluorescence microscopy is a cornerstone of cell biology, and thiol-reactive dyes like Tetramethylrhodamine-5-C2-maleimide are instrumental in these studies. The dye's ability to bind to thiol groups, which are present in cysteine residues of proteins, allows for the specific labeling of these biomolecules.

The strong fluorescence of Tetramethylrhodamine-5-C2-maleimide makes it an excellent choice for visualizing cellular processes with high sensitivity. Its brightness and stability enhance the clarity of experimental results, leading to more accurate data interpretation. This is particularly valuable when studying the intricate and dynamic events within a cell, such as protein trafficking and localization.

The ability to track living cells in real-time is crucial for understanding processes like cancer metastasis and regenerative medicine. Tetramethylrhodamine-5-C2-maleimide can be used for live-cell tracking, providing insights into cell migration and behavior. These dyes are designed to be nontoxic at working concentrations and are well-retained within cells for extended periods, often through several generations.

By conjugating Tetramethylrhodamine-5-C2-maleimide to specific antibodies or probes, researchers can selectively label and observe various cellular structures. For instance, it can be used in conjunction with phalloidins to stain the actin cytoskeleton, a key component of the cell's structure and machinery. This allows for detailed analysis of cellular morphology and the spatial organization of different organelles.

In immunofluorescence, Tetramethylrhodamine-5-C2-maleimide is conjugated to antibodies to detect specific antigens within a cell. This technique is widely used in research and diagnostics to identify cell types, localize proteins, and study protein-protein interactions. The bright fluorescence of the dye allows for clear visualization of the labeled targets.

Flow Cytometry Applications

Flow cytometry is a powerful technique for analyzing large populations of cells. Tetramethylrhodamine-5-C2-maleimide is well-suited for this application due to its strong fluorescence and compatibility with common laser lines used in flow cytometers.

In flow cytometry, cells are labeled with fluorescent dyes and then passed through a laser beam. The scattered and emitted light is detected, providing information about the cells' physical and chemical properties. By using Tetramethylrhodamine-5-C2-maleimide conjugated to specific antibodies, researchers can identify and quantify different cell populations within a heterogeneous sample, a process known as immunophenotyping. For example, a study on hereditary spherocytosis utilized a similar eosin-5-maleimide dye in flow cytometry to diagnose the condition in a newborn by analyzing red blood cells.

Advanced Spectroscopic Techniques for Biomolecular Analysis

Beyond standard microscopy and flow cytometry, Tetramethylrhodamine-5-C2-maleimide can be employed in more advanced spectroscopic techniques. These methods provide detailed information about the structure, dynamics, and interactions of biomolecules.

One such technique is Förster Resonance Energy Transfer (FRET), which can be used to measure distances between molecules on the nanometer scale. In FRET, energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity. The efficiency of this

Fluorescence Resonance Energy Transfer (FRET)-Based Assays for Proximity Sensing

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, or fluorophores, on a nanometer scale (typically 1-10 nm). The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, decreasing by the inverse sixth power of their separation. This "molecular ruler" capability allows researchers to probe proximity and conformational changes in biomolecules.

Tetramethylrhodamine (B1193902) derivatives are frequently used as acceptor fluorophores in FRET pairs due to their spectral properties. For instance, the emission spectrum of the common donor fluorophore, fluorescein, significantly overlaps with the absorption spectrum of tetramethylrhodamine, a primary condition for FRET to occur. This principle is leveraged in time-resolved FRET (TR-FRET) assays, which use long-lifetime lanthanide donors (like terbium or europium) to eliminate background noise and enhance sensitivity.

In a typical FRET assay for protein-protein interaction, one protein is labeled with a donor fluorophore and its potential binding partner is labeled with an acceptor, such as a tetramethylrhodamine maleimide (B117702) derivative. When the proteins interact and bring the donor and acceptor into close proximity, energy transfer occurs. This can be detected as a decrease in the donor's fluorescence intensity (quenching) and an increase in the acceptor's sensitized emission. Such assays are instrumental in high-throughput screening for drug discovery, where they can be used to identify compounds that disrupt or promote protein-protein interactions. For example, FRET assays have been developed to screen for inhibitors of elongasome protein interactions in bacteria and to quantify the activity of enzymes involved in cellular signaling. unizar.es

Table 1: Representative FRET Donor-Acceptor Pairs and Their Förster Radii (R₀)

The Förster radius (R₀) is the distance at which FRET efficiency is 50%. The selection of an appropriate donor-acceptor pair is critical for successful FRET experiments.

| Donor | Acceptor | R₀ (Å) |

| Fluorescein | Tetramethylrhodamine | 55 |

| BODIPY FL | BODIPY FL | 57 |

| EDANS | Dabcyl | 33 |

| IAEDANS | Fluorescein | 46 |

This table presents typical R₀ values for common FRET pairs to illustrate the range of distances that can be measured. The specific R₀ for a pair involving Tetramethylrhodamine-5 C2 maleimide would depend on the donor fluorophore and local environmental conditions.

Fluorescence Lifetime (FLT) Studies for Dynamic Structural Information

The fluorescence lifetime (FLT) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This parameter, typically on the nanosecond scale, is an intrinsic property of a fluorophore but is also highly sensitive to its immediate molecular environment. Factors such as solvent polarity, local pH, ion concentration, and binding to macromolecules can alter the fluorescence lifetime. By measuring these changes, researchers can gain insights into the dynamic structural states of proteins. Fluorescence Lifetime Imaging Microscopy (FLIM) combines these measurements with microscopy to create images where the contrast is based on the fluorescence lifetime at each pixel, providing a spatial map of the molecular environment.

When a probe like this compound is conjugated to a protein, its fluorescence lifetime can serve as a reporter of the local biophysical properties. For example, a change in protein conformation that moves the attached dye from a protected hydrophobic pocket to the aqueous solvent can lead to a measurable change in its fluorescence lifetime. This sensitivity makes FLT an excellent tool for studying dynamic processes that are difficult to observe with intensity-based methods, which can be affected by probe concentration and photobleaching.

FLIM is particularly powerful when combined with FRET (a technique known as FLIM-FRET). In a FLIM-FRET experiment, the fluorescence lifetime of the donor is measured. In the absence of an acceptor, the donor exhibits its natural, unquenched lifetime. When FRET occurs, the energy transfer process provides an additional pathway for the donor to leave the excited state, resulting in a shortening of its fluorescence lifetime. This change in the donor's lifetime is a direct measure of FRET efficiency and, consequently, the distance between the donor and acceptor. This approach provides a more robust quantification of molecular interactions than intensity-based FRET measurements alone.

Table 2: Environmental Effects on Fluorophore Lifetime

This table illustrates how fluorescence lifetime can report on the local environment, a key principle in FLT studies.

| Fluorophore System | Condition | Observed Effect | Implication |

| sCy3-labeled α-Synuclein | In buffer vs. SDS micelles | Multiple lifetime populations vs. a single population | The probe senses distinct local conformations in the disordered state that become uniform upon binding to micelles. |

| APM-labeled β2AR | Labeled at Cys-265 vs. Cys-271 | Different emission maxima (620 nm vs. 623 nm) | The probe reports on different local environments at distinct sites on the protein surface. |

| General Fluorophore | Low Polarity Environment | Typically longer lifetime | Indicates burial within a hydrophobic protein core. |

| General Fluorophore | High Polarity (Aqueous) | Typically shorter lifetime | Indicates exposure to the solvent. |

Studies on Protein Unfolding Kinetics and Conformational Dynamics

Understanding the kinetics and dynamics of protein unfolding and conformational changes is fundamental to cell biology and disease. Thiol-reactive probes like this compound are valuable tools for these studies. In a folded protein, many cysteine residues are buried within the protein's core and are inaccessible to solvent-based reagents. During unfolding or a conformational change, these previously buried cysteine residues can become exposed.

By labeling a protein with a maleimide-functionalized dye, researchers can monitor these dynamic changes. One strategy involves using fluorescent probes that are "turn-on" sensors, where the fluorescence is significantly enhanced upon reacting with the newly exposed thiols on unfolded proteins. This provides a direct method to measure the load of unfolded proteins within a cell under conditions of stress, such as heat shock.

Furthermore, changes in the fluorescence properties of a pre-attached this compound probe can be monitored over time to track conformational dynamics. For example, a conformational change that alters the polarity of the environment around the dye can cause a shift in its emission spectrum or a change in its fluorescence intensity or lifetime. By rapidly initiating a conformational change (e.g., through ligand binding or a change in buffer conditions) and monitoring the fluorescence signal, the kinetics of the process can be determined. Maleimide-based labeling has been shown to be effective and specific for Cysteine residues, with minimal non-specific labeling, making it a reliable method for proteomic and structural studies.

Table 3: Methodologies for Studying Protein Dynamics with Maleimide Probes

| Experimental Approach | Principle | Information Gained |

| Unfolded Protein Load Assay | A "turn-on" maleimide probe fluoresces upon reacting with cysteine residues that become exposed as proteins unfold. | Quantitative measure of the extent of protein unfolding across the proteome under stress. |

| Site-Specific Environmental Sensing | A maleimide probe is attached to a specific cysteine. Changes in fluorescence (intensity, spectrum, or lifetime) are monitored upon a stimulus (e.g., ligand binding). | Reports on local conformational changes at a specific site in the protein. |

| Saturation Labeling Proteomics | Proteins are fully reduced and all available cysteines are labeled with a maleimide dye. Labeled proteins are then analyzed, often by 2D gel electrophoresis. | Quantitative analysis of protein expression levels, particularly for cysteine-containing proteins. |

| Release Assays | A maleimide-linked cargo (e.g., a model drug) is attached to a carrier via a stimulus-responsive bond. The release is monitored by fluorescence. unizar.es | Provides a model for stimulus-triggered release kinetics from a carrier system. |

Protein and Peptide Research Applications

General Strategies for Protein and Peptide Modification

The primary strategy for modifying proteins and peptides with Tetramethylrhodamine-5 C2 maleimide (B117702) involves the specific reaction between the maleimide moiety and a thiol group. mdpi.com This reaction, known as a Michael addition, forms a stable thioether bond, covalently attaching the fluorescent TMR dye to the protein. mdpi.com For this labeling to be effective and specific, several conditions must be considered.

The protein of interest must possess a free thiol group, typically from a cysteine residue. If the protein contains disulfide bonds, these must first be reduced to free thiols using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). mdpi.com The labeling reaction is generally carried out in a buffer at a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing non-specific reactions with other amino acid residues, such as lysines, which can occur at higher pH values. mdpi.com

To achieve specific labeling, researchers often employ protein engineering techniques to introduce a unique cysteine residue at a desired location within the protein structure. This allows for site-specific labeling, which is crucial for many biophysical studies, including fluorescence resonance energy transfer (FRET) experiments. elifesciences.org After the labeling reaction, any unreacted dye is typically removed through methods like dialysis or size-exclusion chromatography to ensure that the detected fluorescence originates solely from the labeled protein. mdpi.com

| Parameter | Recommended Condition | Rationale |

| Target Residue | Cysteine | The maleimide group reacts specifically with the thiol group of cysteine. mdpi.com |

| pH | 6.5 - 7.5 | Optimizes the nucleophilicity of the thiol group while minimizing side reactions. mdpi.com |

| Reducing Agents | DTT or TCEP | Required to reduce disulfide bonds to free thiols prior to labeling. mdpi.com |

| Purification | Dialysis, Size-Exclusion Chromatography | Removes unreacted dye to reduce background fluorescence. mdpi.com |

Studies of Protein Interactions and Dynamics

The ability to specifically label proteins with Tetramethylrhodamine-5 C2 maleimide makes it a valuable tool for studying protein-protein interactions. One common technique is Fluorescence Resonance Energy Transfer (FRET), where the TMR fluorophore can act as either a donor or an acceptor. When a TMR-labeled protein binds to another protein labeled with a suitable FRET partner, the proximity of the two fluorophores can lead to a measurable change in fluorescence, providing quantitative information about the binding affinity and kinetics of the interaction. elifesciences.org

For instance, in studies of 14-3-3 protein dimerization, engineered cysteine residues were selectively labeled with donor and acceptor fluorophores, including those from the rhodamine family. By monitoring the FRET signal as one labeled protein was titrated against the other, researchers could study the equilibrium of monomer and dimer formation. elifesciences.org

While direct studies on myosin filament assembly using this compound are not extensively documented, the principles of using TMR-labeled components in reconstituted systems are well-established, particularly through studies of actin dynamics. Actin filaments, which are essential for muscle contraction and interact with myosin, have been extensively studied using TMR-maleimide derivatives. nih.gov

In these studies, actin monomers are labeled with a TMR-maleimide at a specific cysteine residue (Cys-374). nih.gov This labeled actin can then be used in in vitro assays to observe filament formation and dynamics through fluorescence microscopy. It was observed that actin labeled with tetramethylrhodamine-5-maleimide (B12378862) does not readily polymerize on its own, a property that has been exploited to solve the crystal structure of G-actin. nih.gov By mixing labeled and unlabeled actin, researchers can create fluorescently tagged filaments. These labeled filaments can then be used in assays with myosin to visualize and quantify their interaction, providing insights into the mechanisms of muscle contraction and the assembly of the actomyosin (B1167339) complex. The destabilization of actin filaments by TMR modification has also been a subject of study, highlighting the importance of considering the potential effects of the label on protein function. nih.gov

A significant application of this compound has been in the study of cardiac myosin-binding protein C (cMyBP-C) and its interaction with actin, which is crucial for regulating heart muscle contractility. nih.govnih.gov In these studies, the C0-C2 fragment of cMyBP-C was labeled with tetramethylrhodamine (B1193902) at a specific cysteine residue. nih.gov This labeled protein was then used in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with actin labeled with a donor fluorophore, fluorescein-5-maleimide (B15326) (FMAL). nih.gov

The binding of the TMR-labeled C0-C2 to the FMAL-labeled actin resulted in a dose-dependent TR-FRET signal, allowing for the quantitative measurement of their interaction. nih.gov This assay was instrumental in a high-throughput screen to identify small molecules that could inhibit the cMyBP-C-actin interaction, which is a potential therapeutic strategy for heart failure. nih.govnih.gov The study successfully identified compounds that bind to cMyBP-C and modulate its interaction with actin. nih.gov

| Assay Component | Label | Purpose | Key Finding |

| Actin | Fluorescein-5-maleimide (FMAL) | FRET Donor | Served as the binding partner for cMyBP-C. nih.gov |

| cMyBP-C (C0-C2 fragment) | Tetramethylrhodamine | FRET Acceptor | Allowed for the detection of binding to actin via FRET. nih.gov |

| Assay Type | Time-Resolved FRET (TR-FRET) | To quantify the interaction between cMyBP-C and actin. | Enabled the identification of small molecule inhibitors of the interaction. nih.gov |

While specific studies utilizing this compound to detect local protein motions in Na+/K+-ATPase are not prominently found in the reviewed literature, the principle of using thiol-reactive fluorescent probes for this purpose is well-documented with similar molecules. The Na+/K+-ATPase is a transmembrane pump that undergoes significant conformational changes during its ion transport cycle. nih.gov These changes can be monitored by labeling specific cysteine residues with environmentally sensitive fluorescent dyes.

For example, 5-iodoacetamidofluorescein (5-IAF), another thiol-reactive probe, has been used to label the Na+/K+-ATPase. The fluorescence of the bound 5-IAF changes in response to the binding of ligands like ATP, Na+, and K+, reflecting the stabilization of different conformational states (E1 and E2) of the enzyme. nih.gov Similarly, N-(p-(2-benzimidazolyl)phenyl)maleimide (BIPM) has been used to label the Na+/K+-ATPase, and its fluorescence was observed to change in an ATP-dependent manner, indicating reversible conformational changes. These studies demonstrate the utility of covalently attached fluorescent probes in detecting the dynamic structural rearrangements that are fundamental to the function of ion pumps like the Na+/K+-ATPase.

Characterization of Enzymatic Activity and Protein Substrate Interactions (e.g., Actin Cross-Linking Domain)

Tetramethylrhodamine-5-maleimide has been employed in the characterization of the enzymatic activity of the actin cross-linking domain (ACD) from the Vibrio cholerae MARTX toxin. nih.gov This toxin disrupts the host cell's actin cytoskeleton by covalently cross-linking actin monomers. To investigate the mechanism of this cross-linking, researchers used actin labeled with tetramethylrhodamine-5-maleimide.

The study aimed to determine whether the substrate for the ACD is monomeric G-actin or filamentous F-actin. nih.govnih.gov By using labeled actin in in vitro cross-linking assays, it was demonstrated that G-actin is the preferred substrate for the ACD-catalyzed reaction. nih.gov The use of fluorescently labeled actin allowed for the visualization and analysis of the cross-linked actin oligomers on SDS-PAGE gels, providing clear evidence of the enzyme's activity and substrate specificity. nih.gov These experiments were crucial in elucidating the molecular mechanism by which the toxin exerts its cytotoxic effects. nih.govnih.gov

Mimicking Post-Translational Modifications Through Chemical Labeling

While the primary use of this compound is as a fluorescent tag, the covalent attachment of this or any molecule to a protein constitutes a chemical modification. This alteration can, in some contexts, be used to approximate or "mimic" natural post-translational modifications (PTMs). The addition of the bulky and charged TMR-maleimide moiety to a cysteine residue can introduce steric hindrance or alter the local electrostatic environment of the protein surface. This can potentially influence protein-protein interactions, enzyme activity, or protein conformation in a manner that resembles the effect of a biological PTM like phosphorylation or glycosylation. This application is highly context-dependent and requires careful experimental design to validate that the observed functional change is a relevant proxy for a specific PTM.

Protein Enrichment and Affinity-Based Studies (e.g., Biotinylation)

This compound can be used in conjunction with affinity tags, most notably biotin (B1667282), for protein enrichment and affinity-based studies. aatbio.com Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, a property that is widely exploited for the purification and detection of biotinylated molecules. aatbio.comlumiprobe.com

A common strategy involves using a dual-function molecule that contains both a maleimide group for covalent attachment to cysteines and a biotin tag. An example of such a reagent is Biotin C2 maleimide. aatbio.commedchemexpress.com This allows for the specific labeling of thiol-containing proteins, which can then be captured and enriched from a complex mixture using streptavidin-coated beads or surfaces. lumiprobe.com

Alternatively, a two-step labeling approach can be employed. A protein of interest could first be labeled with this compound for visualization, and a separate biotin-maleimide tag could be used to label another protein or interaction partner for affinity pulldown. A related reagent, TMR biocytin, combines tetramethylrhodamine and biotin, and is used as a polar tracer to investigate cellular processes. biotium.com These affinity-based methods are powerful for studying protein interactions, identifying binding partners, and isolating specific proteins for further analysis.

Nucleic Acid and Molecular Interaction Studies

Applications in DNA-Protein Binding Studies

The interaction between proteins and DNA is fundamental to many cellular processes, including gene expression, DNA replication, and repair. nih.govresearchgate.net Oligonucleotides labeled with tetramethylrhodamine-5-C2-maleimide are instrumental in studying these interactions through various fluorescence-based assays.

One prominent technique is the Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) assay . nih.govthermofisher.com This method is based on the principle that a small, fluorescently labeled molecule (the oligonucleotide) tumbles rapidly in solution, leading to low fluorescence polarization. thermofisher.com When a larger molecule, such as a protein, binds to the labeled oligonucleotide, the tumbling of the complex slows down significantly, resulting in an increase in fluorescence polarization. thermofisher.com By titrating a protein against a fixed concentration of a TAMRA-labeled oligonucleotide and measuring the change in polarization, one can determine the binding affinity of the protein for the DNA sequence. nih.gov Tetramethylrhodamine (B1193902) is a commonly used fluorophore for these types of assays. nih.gov It is important to note that the fluorescence properties of TAMRA can be sensitive to environmental factors such as pH and salt concentration, which should be considered when designing and interpreting experiments. nih.gov

Another powerful technique is Fluorescence Resonance Energy Transfer (FRET) . nih.govresearchgate.netnih.gov FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor fluorophore. researchgate.net In the context of DNA-protein interactions, FRET can be used to measure distances and detect conformational changes within the DNA-protein complex. nih.govresearchgate.net For instance, an oligonucleotide can be labeled with a donor dye and the interacting protein with an acceptor dye (or vice versa). The binding event brings the two dyes into close proximity, leading to a FRET signal. Tetramethylrhodamine can serve as either a donor or an acceptor in FRET pairs.

Electrophoretic Mobility Shift Assays (EMSA) , also known as gel shift assays, can also be enhanced by the use of fluorescently labeled oligonucleotides. nih.govnsf.govjenabioscience.com Traditionally, EMSA relies on radiolabeled probes. nih.govnih.gov However, using a TAMRA-labeled oligonucleotide allows for the detection of the protein-DNA complex in the gel using a fluorescence imager, providing a non-radioactive and sensitive alternative. nsf.gov The principle remains the same: the migration of the labeled DNA probe through a non-denaturing polyacrylamide gel is retarded or "shifted" upon binding to a protein. nih.govjenabioscience.com

Table 2: Comparison of Techniques for Studying DNA-Protein Interactions Using Labeled Oligonucleotides

| Technique | Principle | Information Obtained |

| Fluorescence Polarization (FP)/Anisotropy (FA) | Change in the rotational speed of the labeled oligonucleotide upon protein binding. thermofisher.com | Binding affinity (Kd), stoichiometry. nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and an acceptor dye in close proximity. researchgate.net | Distance measurements, conformational changes, binding kinetics. nih.govresearchgate.net |

| Electrophoretic Mobility Shift Assay (EMSA) | Slower migration of a protein-DNA complex compared to free DNA in a gel. nih.gov | Detection of binding, relative binding affinities, stoichiometry. nih.gov |

Design and Application of Energy Transfer Primer Systems

Fluorescence Resonance Energy Transfer (FRET) is a key principle in the design of advanced nucleic acid analysis tools, such as energy transfer primer systems. thermofisher.com These systems are widely used in applications like real-time polymerase chain reaction (PCR) and DNA sequencing. vectorlabs.com Tetramethylrhodamine-5-C2-maleimide is frequently incorporated as a component of the FRET pair in these primers.

An energy transfer primer system typically consists of an oligonucleotide primer labeled with two different fluorescent dyes: a donor and an acceptor. For FRET to occur, the emission spectrum of the donor dye must overlap with the absorption spectrum of the acceptor dye. researchgate.net The efficiency of energy transfer is highly dependent on the distance between the two dyes.

In one common design for real-time PCR probes, such as TaqMan® probes, a reporter dye (like FAM, a fluorescein derivative) is placed on the 5' end of the probe, and a quencher dye (which can be a dark quencher or another fluorophore like TAMRA) is placed on the 3' end. When the probe is intact, the quencher is in close proximity to the reporter, and its fluorescence is suppressed via FRET. During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase degrades the probe, separating the reporter from the quencher. This separation leads to an increase in the reporter's fluorescence, which is proportional to the amount of PCR product generated.

In other FRET-based primer systems, two adjacent hybridization probes are used. One is labeled with a donor dye at its 3' end, and the other with an acceptor dye (such as TAMRA) at its 5' end. When both probes hybridize to the target DNA in a head-to-tail arrangement, the donor and acceptor dyes are brought close enough for FRET to occur. Excitation of the donor results in emission from the acceptor, and this signal is used to monitor the amplification of the target sequence.

These FRET-based oligonucleotide systems offer high sensitivity and are suitable for real-time monitoring of biochemical reactions. thermofisher.com The use of dye-labeled oligonucleotides in FRET applications has been instrumental in the diagnosis of infectious diseases and for various research purposes. stratech.co.uk

Table 3: Common FRET Pairs Involving Rhodamine Dyes

| Donor Dye | Acceptor Dye |

| Fluorescein (FAM) | Tetramethylrhodamine (TAMRA) |

| Cyanine 3 (Cy3) | Cyanine 5 (Cy5) |

| Alexa Fluor 488 | Tetramethylrhodamine (TAMRA) |

Advanced Microscopy Techniques Integrating Tetramethylrhodamine 5 C2 Maleimide

Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface-Proximal Events

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique used to selectively excite fluorophores in a very thin region, typically less than 100 nanometers, near the interface of two materials with different refractive indices. leica-microsystems.com This is most commonly the interface between a glass coverslip and an aqueous biological sample. This selective excitation dramatically reduces background fluorescence from regions of the sample further from the coverslip, resulting in an exceptionally high signal-to-noise ratio. leica-microsystems.com This makes TIRF microscopy ideal for observing molecular events occurring at or near the plasma membrane of adherent cells. leica-microsystems.com

Integration of Tetramethylrhodamine-5 C2 Maleimide (B117702) in TIRF:

The properties of Tetramethylrhodamine-5 C2 maleimide are well-suited for TIRF microscopy. Its maleimide group allows for the specific labeling of cysteine residues on proteins of interest. For example, researchers can study the dynamics of membrane-associated proteins, the assembly and disassembly of cytoskeletal components near the cell cortex, or the processes of endocytosis and exocytosis. leica-microsystems.com

A typical experimental workflow would involve:

Labeling: A protein of interest containing an accessible cysteine residue is incubated with this compound. The maleimide group forms a stable covalent bond with the thiol group of the cysteine.

Cell Culture: The labeled protein is then introduced into live cells, or cells expressing the protein are cultured on a glass-bottom dish suitable for TIRF imaging.

Imaging: The sample is placed on a TIRF microscope. A laser line, typically around 532 nm or 543 nm, is directed at the glass-water interface at a high angle, creating an evanescent wave that excites the this compound molecules only within the ~100 nm zone. leica-microsystems.comsinica.edu.tw

Data Acquisition: The emitted fluorescence, centered around 572 nm, is collected by a high-sensitivity camera, allowing for real-time visualization of single molecules or protein clusters trafficking to, from, or along the plasma membrane. tenovapharma.comanaspec.com

The high signal-to-noise ratio afforded by TIRF makes it possible to track the movement of individual protein molecules labeled with this compound, providing insights into their diffusion kinetics and interactions. leica-microsystems.com

Table 1: Properties of this compound for TIRF Microscopy This table is interactive. You can sort and filter the data.

| Property | Value | Significance in TIRF Microscopy |

|---|---|---|

| Excitation Max (λex) | ~544 nm | Compatible with common laser lines (e.g., 532 nm, 543 nm) used in TIRF setups. tenovapharma.comanaspec.com |

| Emission Max (λem) | ~572 nm | Provides a strong, detectable signal in the orange-red region of the spectrum. tenovapharma.comanaspec.com |

| Reactive Group | Maleimide | Enables specific, covalent labeling of thiol groups on proteins for targeted studies. tenovapharma.com |

| Application | Surface-Proximal Events | Ideal for studying membrane protein dynamics, vesicle fusion, and cytoskeletal organization at the cell surface. leica-microsystems.com |

Integration with Atomic Force Microscopy (AFM) for Correlative Imaging

Correlative Light and Atomic Force Microscopy (AFM) is a hybrid technique that combines the strengths of two powerful imaging modalities. Fluorescence microscopy provides specific molecular identification by labeling targets with fluorophores, while AFM generates high-resolution topographical maps of the sample surface and can measure its mechanical properties (like stiffness) at the nanoscale. wiley.comgoettingen-research-online.de By combining these techniques, researchers can simultaneously visualize the location of a specific labeled protein and the surrounding nanoscale architecture. wiley.comnih.gov

Role of this compound in Correlative AFM-Fluorescence:

In a correlative AFM-fluorescence setup, this compound can be used to label a protein of interest, which is then imaged by the fluorescence component of the microscope. The same sample area is subsequently or simultaneously scanned by the AFM tip. This allows researchers to directly correlate the presence of a labeled protein with specific morphological features.

For instance, a research question could be to determine if a particular cytoskeletal protein, when labeled with this compound, localizes to areas of high membrane curvature or specific stiffness.

The protein is labeled and introduced into cells cultured on a coverslip.

The fluorescence microscope component identifies the clusters of the labeled protein via the emission of the tetramethylrhodamine (B1193902) dye.

The AFM cantilever is then used to scan the same area to produce a detailed height map of the cell surface, revealing structures like stress fibers, membrane ruffles, or adhesion sites with nanometer resolution. nih.gov

By overlaying the fluorescence image with the AFM topography map, a direct link between the protein's location and the cell's surface structure can be established. wiley.com

This approach has been used to study the organization of septin filaments on lipid bilayers and the molecular architecture of cell adhesion sites. wiley.comnih.gov The photostability of rhodamine dyes is an advantage in such experiments, which can have long acquisition times.

Table 2: Research Findings from Correlative Microscopy This table is interactive. You can sort and filter the data.

| Research Area | Technique | Finding | Reference |

|---|---|---|---|

| Cytoskeletal Dynamics | Correlative AFM-Fluorescence | Septins can bind to and remodel flat lipid bilayers, forming ring and tube-like structures, demonstrating that long filaments are not required for membrane buckling. | nih.gov |

| Cell Adhesion | Correlative AFM-STORM | Combining super-resolution fluorescence (STORM) with AFM allows for simultaneous imaging of the molecular structure and mechanical properties of podosomes, which are linked to cell motility and invasion. | wiley.com |

| Pathogen Interactions | Correlative AFM-Optical | Combining AFM with various optical microscopy modes allows for probing pathogen surfaces and their interactions with host cells at a high resolution. | goettingen-research-online.de |

Confocal Microscopy for Single Molecule and Cellular Imaging

Confocal microscopy utilizes a pinhole to reject out-of-focus light, which provides "optical sectioning" capabilities, allowing for the creation of sharp, high-contrast images of thick specimens and 3D reconstructions. sinica.edu.twnih.gov This technique is a cornerstone of cell biology and can be sensitive enough to detect the fluorescence from a single molecule. When used for single-molecule imaging, confocal microscopy can provide information on protein concentration, diffusion, and interactions within a living cell. sinica.edu.twnih.gov

Application of this compound:

Tetramethylrhodamine and its derivatives, like this compound, are excellent fluorophores for single-molecule imaging due to their high quantum yield and photostability. sinica.edu.tw In a typical single-molecule confocal experiment, a protein labeled with this compound is expressed at very low levels or microinjected into a cell to ensure that only one molecule, on average, resides within the diffraction-limited confocal volume at any given time. sinica.edu.tw

By recording the fluorescence fluctuations as molecules diffuse through the small observation volume, techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to determine:

Concentration: The amplitude of the fluorescence fluctuations is inversely proportional to the number of molecules in the volume. sinica.edu.tw

Diffusion Coefficient: The time it takes for the fluorescence signal to fluctuate provides information about how fast the labeled molecules are moving. sinica.edu.tw

Interactions: If the labeled protein binds to a larger, slower-moving complex, its diffusion time will increase, which can be measured.

For cellular imaging, the optical sectioning capability of confocal microscopy is used to visualize the subcellular localization of proteins labeled with this compound. For example, one could determine if a protein localizes to the nucleus, mitochondria, or other organelles by acquiring a Z-stack of images through the cell. nih.gov The brightness of the dye allows for clear visualization of these structures with minimal background. tenovapharma.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylrhodamine |

| iFluor-647 |

| mEOS3.2 |

| 155 kDa tetramethylrhodamine-dextran |

| Cysteine |

Comparative Studies and Reagent Development

Evaluation of Labeling Efficiency and Conjugate Fluorescence Across Different Maleimide (B117702) Derivatives

Tetramethylrhodamine (B1193902) (TMR) based dyes are known for their bright, photostable, and pH-insensitive fluorescence in the orange-red region of the spectrum. The C2 linker in Tetramethylrhodamine-5 C2 maleimide is designed to provide spatial separation between the fluorophore and the maleimide moiety. This can be advantageous as it minimizes the potential for quenching of the fluorophore by the conjugated biomolecule and can improve the accessibility of the maleimide to the thiol group on the target protein, potentially leading to higher labeling efficiency.

The fluorescence quantum yield is a key measure of a fluorophore's brightness. While data for this compound specifically is not abundant, examining related aminomaleimide fluorophores provides insight into how structural modifications can influence fluorescence. Generally, amino-substituted maleimides can be highly emissive, with quantum yields reaching up to 60%. researchgate.net The emission is sensitive to the dye's environment, with a red-shift and quenching observed in protic polar solvents. researchgate.net

Table 1: Relative Fluorescence Quantum Yield of Various Maleimide Models in Different Solvents

| Model | Solvent | Relative Fluorescence Quantum Yield (%) |

|---|---|---|

| DTM | 1,4-Dioxane | 10 |

| MTM | 1,4-Dioxane | 15 |

| ABM | 1,4-Dioxane | 38 |

| MAM | 1,4-Dioxane | 58 |

| DTM | Acetonitrile | 8 |

| MTM | Acetonitrile | 12 |

| ABM | Acetonitrile | 30 |

| MAM | Acetonitrile | 45 |

| DTM | Methanol | <1 |

| MTM | Methanol | <1 |

| ABM | Methanol | 5 |

| MAM | Methanol | 10 |

Data derived from studies on aminomaleimide fluorophores. researchgate.net DTM, MTM, ABM, and MAM represent different structural models of aminomaleimides.

This table illustrates the significant impact of both the maleimide structure and the solvent environment on the fluorescence quantum yield.

Comparative Analysis of Thiol-Terminated Surface Modification Approaches (e.g., Thiol-ene Michael Addition)

The covalent attachment of molecules to thiol-terminated surfaces is a fundamental technique in the development of biosensors and other biotechnological applications. Two prominent metal-catalyst-free "click" reactions for this purpose are the thiol-yne coupling (TYC) and the thiol-ene Michael addition (TEMA). researchgate.net The TEMA reaction is of particular relevance as it involves the reaction of a thiol with an alkene, such as a maleimide.

A comparative study using microchannel cantilever spotting to immobilize fluorescent and non-fluorescent inks onto thiol-terminated glass surfaces demonstrated the efficacy of both TYC and TEMA. researchgate.net In this research, a TAMRA-maleimide, a close structural analog of this compound, was used for the TEMA route. researchgate.net Both methods successfully coupled functional moieties to the surface in a short time and at low temperatures. researchgate.net

However, when comparing the protein binding capacity of surfaces functionalized via these two methods, a notable difference was observed. Experiments with biotin-DBCO (for TYC) and biotin-maleimide (for TEMA) revealed a higher surface density of immobilized biotin (B1667282) via the TEMA route. researchgate.net This suggests that for applications requiring a high density of surface-bound molecules, the thiol-maleimide Michael addition may be the more efficient approach. researchgate.net

Table 2: Comparison of Thiol-Yne Coupling (TYC) and Thiol-Ene Michael Addition (TEMA) for Surface Modification

| Feature | Thiol-Yne Coupling (TYC) | Thiol-Ene Michael Addition (TEMA) |

|---|---|---|

| Reactants | Thiol + Cycloalkyne (e.g., DBCO) | Thiol + Alkene (e.g., Maleimide) |

| Catalyst | Metal-free | Metal-free |

| Reaction Conditions | Short time, low temperature | Short time, low temperature |

| Immobilization Efficiency | Successful coupling | Successful coupling |

| Surface Density of Immobilized Biotin | Lower | Higher |

Data based on a comparative study of TYC and TEMA for surface modification. researchgate.netkit.edu

The optimal conditions for the immobilization of TAMRA-maleimide in this study were found to be a reaction temperature of 37°C and a reaction time of 20 minutes. researchgate.net

Development of Novel Maleimide-Based Reagents for Protein Modification

The maleimide motif is a cornerstone of bioconjugation chemistry, but its traditional implementations have limitations, such as the irreversible nature of the thiol-maleimide bond. This has spurred the development of novel maleimide-based reagents with enhanced functionalities.

Phenoxymaleimides have been investigated as reagents with attenuated reactivity compared to more conventional maleimides. acs.org They have been shown to react with reduced disulfides to form a succinimide (B58015) bridged product. acs.org The successful use of phenoxymaleimides in bridging disulfides in peptides and proteins has been described as a fast and efficient strategy. acs.org A key advantage of their attenuated reactivity is the minimal cross-reactivity with the reducing agent TCEP, which allows for the addition of TCEP after the phenoxymaleimide. This is believed to reduce the risk of disulfide scrambling. acs.org Furthermore, the succinimide bridge formed by phenoxymaleimides is reversible, and the released cysteine can be subsequently trapped with another maleimide or a bromomaleimide, opening possibilities for dual labeling of biomolecules. acs.org

Bromomaleimides represent a significant advancement in maleimide chemistry, offering a solution to the limitation of irreversible conjugation. acs.orgnih.gov Both mono- and dibromomaleimides can be used for the reversible modification of cysteine residues. acs.orgnih.gov Following the initial modification, it is possible to add a second thiol to the conjugate, providing up to three points of attachment. acs.orgnih.gov The protein-maleimide adduct can be cleaved, regenerating the unmodified protein, by the addition of a phosphine (B1218219) or a large excess of a thiol. acs.orgnih.gov

Dibromomaleimides, in particular, can insert into a disulfide bond to form a maleimide bridge. acs.orgnih.gov This has been demonstrated with the peptide hormone somatostatin (B550006). acs.orgnih.gov The reaction proceeds by first reducing the disulfide with a reagent like TCEP, followed by the addition of the dibromomaleimide. nih.gov The resulting bridge is stable but can be reversed by treatment with a reducing agent like 2-mercaptoethanol. nih.gov A fluorescein-labeled dibromomaleimide has been synthesized and used to create a fluorescent somatostatin analogue, highlighting the utility of this approach for introducing probes. acs.orgnih.gov

The reactivity of dihalomaleimides in disulfide bridging follows the order: diiodomaleimide > dibromomaleimide > dichloromaleimide. nih.gov This is attributed to the leaving group ability of the halogens. nih.gov

Table 3: Hydrolysis Half-life of Various N-Substituted Maleimides

| Maleimide Derivative | pH | Temperature (°C) | Hydrolysis Half-life (t1/2) |

|---|---|---|---|

| N-Alkyl Maleimide | 7.4 | 37 | 27 hours |

| N-Aryl Maleimide | 7.4 | 37 | 1.5 hours |

| N-Fluorophenyl Maleimide | 7.4 | 37 | 0.7 hours |

| Dibromomaleimide | 7.4 | - | 17.9 minutes |

| Diiodomaleimide | 7.4 | - | ~48.3 minutes |

Data compiled from studies on maleimide hydrolysis. ucl.ac.ukucl.ac.uk

Considerations for Non-Specific Labeling and Strategies for Mitigation

While maleimides are highly selective for thiols, non-specific labeling, particularly of amines (e.g., lysine (B10760008) residues), can occur, especially at higher pH values. biotium.com Several strategies can be employed to mitigate this issue and ensure the specificity of the labeling reaction.

pH Control: The reaction of maleimides with thiols is most efficient and selective at a pH range of 6.5-7.5. broadpharm.com At a pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. broadpharm.com As the pH increases above 7.5, the competitive reaction with primary amines becomes more significant. broadpharm.com Therefore, maintaining the pH within the optimal range is crucial for minimizing non-specific labeling.

Reaction Time and Temperature: The labeling reaction is typically carried out for 2 hours at room temperature or overnight at 4°C. biotium.com While longer incubation times can increase the labeling efficiency, they may also increase the likelihood of non-specific reactions and hydrolysis of the maleimide. Optimizing the reaction time is therefore important.

Reducing Agents: Disulfide bonds within a protein must be reduced to free thiols for labeling with maleimides. lumiprobe.com TCEP is a commonly used reducing agent that is effective and does not need to be removed before the addition of the maleimide reagent. biotium.com It is recommended to use a 10-fold molar excess of TCEP and incubate for about 30 minutes. biotium.com Performing the reduction and labeling reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the re-formation of disulfide bonds. biotium.com

Quenching the Reaction: After the desired incubation period, the reaction can be quenched by adding an excess of a low-molecular-weight thiol, such as glutathione (B108866) or 2-mercaptoethanol. researchgate.net This will consume any unreacted maleimide reagent and prevent further labeling during the purification steps.

Purification: Proper purification of the labeled conjugate is essential to remove excess dye and any byproducts. Gel filtration chromatography (e.g., Sephadex G-25) is a common method for separating the labeled protein from the unreacted maleimide. biotium.com For smaller scale reactions, ultrafiltration can be used. biotium.com

Table 4: Summary of Strategies to Mitigate Non-Specific Labeling

| Strategy | Description |

|---|---|

| pH Control | Maintain pH in the range of 6.5-7.5 to favor thiol reactivity over amine reactivity. |

| Optimized Incubation | Use the shortest incubation time necessary for sufficient labeling to minimize side reactions. |

| Use of TCEP | Employ TCEP for disulfide reduction as it does not require removal prior to labeling. |

| Inert Atmosphere | Conduct reactions under nitrogen or argon to prevent re-oxidation of thiols. |

| Quenching | Add excess low-molecular-weight thiols to consume unreacted maleimide after the reaction. |

| Purification | Use appropriate methods like gel filtration or ultrafiltration to isolate the labeled conjugate. |

Future Directions and Emerging Research Avenues

Advancements in Reporter Molecules and Bioconjugate Design

The development of novel reporter molecules and bioconjugates is a primary area of future research for Tetramethylrhodamine-5 C2 maleimide (B117702). Its structural features make it an excellent candidate for creating highly stable and fluorescent probes. TMR C2 maleimides are considered superior replacements for other thiol-reactive labeling reagents like tetramethylrhodamine (B1193902) maleimides and iodoacetamides, which are often less stable in water and can have lower labeling efficiency. anaspec.comtenovapharma.com The conjugates formed with TMR C2 maleimides are notably stable and often exhibit greater fluorescence than those made with comparable dyes. anaspec.com

A significant advancement in bioconjugate design is the use of Tetramethylrhodamine-5-C2-maleimide as a model drug in stimuli-responsive nanosystems. In one study, the compound was conjugated to magnetic nanoparticles (MNPs) via a thermo-reversible Diels-Alder linkage. anaspec.comrsc.org This system allows for the controlled release of the fluorescent cargo upon exposure to an alternating magnetic field, demonstrating a sophisticated method for targeted delivery and release. anaspec.comsci-hub.se This approach highlights the potential for designing "smart" therapeutic and diagnostic agents where the release of a payload can be externally triggered.

Another innovative application lies in the development of advanced materials for signal enhancement. A patent for signal enhancement by silk photonic crystals lists Tetramethylrhodamine-5 C2 maleimide as a suitable fluorophore. google.comgoogle.com By incorporating this dye into biocompatible silk-based inverse opal structures, it is possible to enhance the fluorescent signal, which has significant implications for the development of more sensitive in vitro and in vivo sensors. google.comgoogle.com

Integration into Novel Biosensor Designs for Molecular Detection

The development of highly sensitive and specific biosensors is a rapidly growing field, and this compound is poised to play a crucial role. Its application in Förster Resonance Energy Transfer (FRET) based biosensors is a promising avenue. FRET is a mechanism that describes energy transfer between two light-sensitive molecules, and it is highly dependent on the distance between the donor and acceptor fluorophores. The stable and bright fluorescence of this compound makes it an excellent FRET partner.

While specific studies detailing the use of this compound in FRET biosensors are emerging, the broader class of tetramethylrhodamine dyes is widely used for this purpose. google.com These biosensors can be engineered to detect a variety of molecular events, such as protease activity, ion concentration changes, and conformational changes in proteins. anaspec.com The maleimide group allows for precise, site-specific attachment to engineered cysteine residues within a protein-based biosensor, ensuring a defined distance between the FRET donor and acceptor.

The integration of this compound into novel biosensor platforms, such as those based on the aforementioned silk photonic crystals, could lead to significant improvements in detection sensitivity. google.comgoogle.com These advanced materials can manipulate light to enhance the excitation of the fluorophore and the collection of its emitted signal, thereby amplifying the biosensor's response.

Expanding Applications in Chemical Biology and Protein Engineering

In the realms of chemical biology and protein engineering, the ability to site-specifically label proteins with fluorescent probes is paramount for studying their structure, function, and dynamics. This compound is an ideal tool for such applications due to the high efficiency and specificity of the maleimide-thiol reaction. tenovapharma.com This allows for the precise placement of the fluorescent reporter at a single, solvent-accessible cysteine residue, which can be introduced into the protein of interest through genetic engineering. tenovapharma.com

This precise labeling enables a range of advanced biophysical studies. For instance, by labeling a protein with this compound, researchers can monitor conformational changes in real-time using fluorescence spectroscopy. This is particularly valuable for understanding the mechanisms of enzymes, receptors, and other dynamic proteins.

Furthermore, the use of this compound extends to super-resolution microscopy techniques, which can visualize cellular structures at the nanoscale. synchrone.be By tagging proteins of interest with bright and photostable dyes like TMR, researchers can overcome the diffraction limit of light and gain unprecedented insights into the spatial organization of molecules within a cell.

Monitoring In Vivo Distribution of Molecular Probes for Biological Research

Tracking the distribution of molecules within a living organism is crucial for understanding biological processes and for the development of new therapeutics and diagnostics. The favorable spectral properties of this compound, including its excitation and emission in the visible range, make it suitable for in vivo fluorescence imaging, particularly in small animal models.

The previously mentioned study involving Tetramethylrhodamine-5-C2-maleimide-conjugated magnetic nanoparticles provides a concrete example of its use in monitoring in vivo distribution. anaspec.comsci-hub.se Following injection into tumor-bearing mice, the accumulation of the nanoparticles at the tumor site could be tracked. The subsequent release of the fluorescent cargo upon magnetic field application was also monitored, demonstrating the feasibility of using this compound as a reporter for drug delivery and release in a living system. anaspec.comsci-hub.se While the study focused on the release mechanism, it underscores the potential for using such probes to obtain detailed pharmacokinetic and biodistribution data.

Future research will likely focus on developing more sophisticated probes for in vivo imaging. This includes the creation of targeted probes that can specifically bind to certain cell types or tissues, as well as activatable probes that only become fluorescent upon interacting with a specific biomolecule or in a particular physiological environment. The stability and brightness of this compound make it an excellent foundation for the development of these next-generation in vivo imaging agents.

| Parameter | Value | Reference |

| Excitation Wavelength (nm) | 544 | |

| Emission Wavelength (nm) | 572 | |

| Molecular Formula | C31H28N4O6 | tenovapharma.com |

| Molecular Weight | 552.6 |

Table 1: Physicochemical Properties of this compound

| Application Area | Specific Example of Use | Research Finding | Reference |

| Bioconjugate Design | Conjugation to magnetic nanoparticles for thermo-chemotherapy. | Used as a model drug to demonstrate controlled release from nanoparticles upon magnetic field stimulation. | anaspec.comrsc.orgsci-hub.se |

| Advanced Materials | Listed as a suitable fluorophore for silk photonic crystals. | Incorporation into silk inverse opal structures can enhance fluorescent signals for more sensitive detection. | google.comgoogle.com |

| In Vivo Imaging | Tracking of fluorescently labeled magnetic nanoparticles in tumor-bearing mice. | Demonstrated the feasibility of monitoring the in vivo distribution and release of a molecular probe. | anaspec.comsci-hub.se |

Table 2: Research Applications of this compound

Q & A

Q. What are the optimal conditions for conjugating Tetramethylrhodamine-5 C2 maleimide (TMRM) to thiol-containing biomolecules?

TMRM reacts selectively with free thiols (e.g., cysteine residues) via Michael addition. To maximize conjugation efficiency:

- Use pH 6.5–7.5 buffers (e.g., phosphate or HEPES) to balance thiol deprotonation and maleimide stability.

- Avoid reducing agents (e.g., DTT, β-mercaptoethanol) during labeling; instead, pre-reduce disulfide bonds and remove excess reductants via dialysis or desalting columns.

- Optimize molar ratios (typically 2–5:1 dye-to-protein) to minimize over-labeling, which can affect target function .

Q. How should TMRM be stored to maintain stability, and what are its key incompatibilities?

- Store lyophilized TMRM at –20°C in anhydrous, dark conditions to prevent hydrolysis and photobleaching.

- Reconstitute in DMSO or DMF for stock solutions; avoid aqueous buffers for long-term storage.

- Incompatible with strong oxidizers (e.g., peroxides) and primary amines (e.g., Tris buffer), which can quench maleimide reactivity .

Q. What methods are suitable for quantifying TMRM conjugation efficiency?

- Spectrophotometry : Measure absorbance at 555 nm (ε ≈ 95,000 M⁻¹cm⁻¹) and compare with protein concentration (e.g., via BCA assay).

- Mass spectrometry : Confirm molecular weight shifts corresponding to TMRM addition (~443 Da).

- Fluorescence polarization : Assess labeling homogeneity by monitoring changes in rotational mobility .

Advanced Research Questions

Q. How do solvent polarity and initiators influence TMRM-thiol reaction kinetics and selectivity?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating reactions. Hydrophobic environments (e.g., chloroform) favor nucleophile-initiated mechanisms .

- Initiators : Tertiary amines (e.g., triethylamine) or phosphines (e.g., DMPP) enhance reaction rates by deprotonating thiols or stabilizing transition states. Selectivity for specific thiols (e.g., cysteine vs. glutathione) can be tuned by initiator choice .

Q. Why might experimental ligand counts (e.g., on nanoparticles) differ from theoretical predictions when using TMRM?

- Maleimide accessibility : In PEG-PLGA nanoparticles, ≤50% of maleimide groups are surface-accessible due to PEG chain entanglement or core embedding. Validate via thiol-quantification assays (e.g., Ellman’s reagent) .

- Steric hindrance : Large biomolecules (e.g., antibodies) may block adjacent maleimide sites. Use spacer arms (e.g., PEG6) to improve labeling efficiency .

Q. How can TMRM’s interaction with lipid bilayers confound fluorescence imaging data?

- Non-specific binding : Hydrophobic dyes like TMRM may partition into lipid membranes, increasing background noise.

- Mitigation strategies :

- Include lipid-free controls.

- Use hydrophilic competitors (e.g., bovine serum albumin) to block non-specific binding.

- Prefer zwitterionic or PEGylated lipids to reduce dye adsorption .

Q. What advanced techniques enable real-time monitoring of TMRM conjugation dynamics?

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect maleimide-thiol adducts via characteristic peaks (e.g., 1,650 cm⁻¹ for C=O stretching). Calibrate with maleimide standards (60–120 µg/mL range) .

- Stopped-flow fluorescence : Resolve millisecond-scale reaction kinetics by tracking fluorescence quenching upon conjugation .

Data Contradiction Analysis

Q. How to resolve discrepancies between fluorophore-labeled protein activity and unlabeled controls?

- Site-specific vs. random labeling : Use cysteine mutants or enzymatic tagging (e.g., Sortase A) to ensure labeling at non-functional sites.

- Activity assays : Compare enzymatic/ligand-binding kinetics pre- and post-labeling. Significant deviations suggest steric interference; consider alternative dyes (e.g., Alexa Fluor 555 C2 maleimide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products